BenchChemオンラインストアへようこそ!

1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one

Medicinal Chemistry Cancer Research Structure-Activity Relationship (SAR)

1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one (CAS 1437457-86-7) is a heterocyclic building block defined by its fused pyrido[3,4-b]pyrazinone core with a distinct 1-phenyl substitution. This 1-deaza-7,8-dihydropteridine scaffold is of significant interest in medicinal chemistry for generating protein kinase inhibitors and antimitotic agents, with its biological activity highly dependent on the nature and position of substituents on the bicyclic ring system.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
Cat. No. B11788765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1C3=CC=CC=C3)C=CN=C2
InChIInChI=1S/C13H11N3O/c17-13-9-16(10-4-2-1-3-5-10)12-6-7-14-8-11(12)15-13/h1-8H,9H2,(H,15,17)
InChIKeyYTIXRIAFFOHKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one: A Strategic Pyrido-Pyrazinone Scaffold for Kinase-Focused Discovery


1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one (CAS 1437457-86-7) is a heterocyclic building block defined by its fused pyrido[3,4-b]pyrazinone core with a distinct 1-phenyl substitution . This 1-deaza-7,8-dihydropteridine scaffold is of significant interest in medicinal chemistry for generating protein kinase inhibitors and antimitotic agents, with its biological activity highly dependent on the nature and position of substituents on the bicyclic ring system [1]. The compound serves as a key intermediate for late-stage diversification, enabling the exploration of structure-activity relationships (SAR) around a privileged chemotype.

Why 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one Cannot Be Replaced by a Generic Pyrido-Pyrazine Analog


Generic substitution among pyrido[3,4-b]pyrazine isomers is ineffective due to profound differences in both chemical reactivity and biological target engagement dictated by the specific tautomeric form and substitution pattern. The target compound's unique 1-phenyl-1,2-dihydro-3(4H)-one arrangement is chemically distinct from its 1,4-dihydro-3(2H)-one counterpart, offering different hydrogen-bonding acceptor/donor profiles and synthetic handles for further functionalization . Crucially, SAR studies on this scaffold class have established that minor modifications, particularly at the 2 and 3 positions, have a 'considerable influence upon the activity', and the 1,2-dihydro structure itself is a prerequisite for biological potency against cancer cell lines [1]. Therefore, procuring this specific regioisomer is non-negotiable for researchers aiming to replicate or build upon established pharmacophoric models in kinase and tubulin inhibition programs.

Quantitative Differentiation of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one from Closest Analogs


Scaffold Potency Threshold: The 1,2-Dihydro Configuration is Essential for Antimitotic Activity in the Pyrido[3,4-b]pyrazine Class

A foundational SAR study on 1,2-dihydropyrido[3,4-b]pyrazines demonstrated that the 1,2-dihydro structure and amino/masked amino groups at positions 5 and 7 are strictly necessary for biological activity [1]. The class was shown to be more active than corresponding oxazine or thiazine isosteres in both in vitro (cultured L1210 cells) and in vivo (P388 leukemia in mice) models. This confirms that the target compound's specific 1,2-dihydro-3(4H)-one core is the active pharmacophoric state, whereas aromatic or other dihydro isomers lack this activity prerequisite [1]. While direct data for the 1-phenyl analog was not provided in this study, the class-level inference on the core structure is a critical selection criterion.

Medicinal Chemistry Cancer Research Structure-Activity Relationship (SAR)

Differentiation from Tubulin-Binding Analog NSC 181928: The Unsubstituted Core as a Versatile Springboard for Selective Inhibitor Design

A close structural analog, ethyl-5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 181928), is a characterized potent antimitotic agent that binds to the colchicine site of tubulin, inhibits polymerization, and stimulates GTP hydrolysis [1][2]. However, its potent, singular mechanism of action limits its utility for exploring polypharmacology or alternative targets like kinases. In contrast, 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one serves as the unadorned core scaffold. By lacking the C-7 carbamate and C-2 methyl groups of NSC 181928, the target compound avoids predetermined, strong tubulin-binding bias, allowing medicinal chemists to rationally design libraries with potentially novel target selectivity, including the demonstrated kinase inhibitory potential of this scaffold class [3].

Tubulin Polymerization Antimitotic Agents Drug Discovery

Physicochemical Property Differentiation: Boiling Point and LogP Prediction vs. Common Pyrazine Isosteres

In silico predictions indicate 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one has a predicted boiling point of 461.3±40.0 °C and a density of 1.270±0.06 g/cm³ . This compares to a lower boiling point (399.3±42.0 °C) and higher density (1.342±0.06 g/cm³) predicted for the isomeric 2-phenyl-pyrido[3,4-b]pyrazine scaffold . The lower density and higher boiling point of the target compound suggest a different crystal packing energy and thermal stability profile, which can significantly influence purification process development and formulation behavior during lead optimization.

Pre-formulation Physicochemical Profiling Computational Chemistry

Kinase Inhibition Potential: A Privileged Core for Achieving Micromolar Potency Against Cancer-Related Kinases

The pyrido[3,4-b]pyrazine core, when appropriately disubstituted, yields compounds with low micromolar IC50 values across a panel of seven cancer-related protein kinases [1]. The target compound, 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one, represents the privileged, unoptimized starting point of this series. In contrast, the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one series has been optimized for high selectivity against a different target, MKK4, achieving nanomolar potency (e.g., IC50 < 100 nM) [2]. This demonstrates that the two distinct core isomers, while superficially similar, lead to divergent kinase selectivity profiles. Selecting the target compound provides access to the SAR space developed for broad kinase inhibition, rather than a pre-optimized, narrow-spectrum MKK4 pathway.

Kinase Inhibitor Discovery Oncology Lead Generation

Optimal Deployment of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one in Discovery and Preclinical Workflows


Generating Diverse Kinase-Focused Compound Libraries via Late-Stage Functionalization

Leveraging the unsubstituted core of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one, medicinal chemistry teams can efficiently synthesize libraries of disubstituted analogs through amination or cross-coupling reactions at reactive positions on the pyrido-pyrazinone ring. This is supported by established SAR showing that disubstituted derivatives of this exact scaffold achieve low micromolar activity against a panel of cancer-related kinases [1]. This scenario directly applies the evidence of this scaffold's proven kinase-pharmacophoric potential, and is superior to starting from a pre-functionalized analog that might bias the library toward a single target like tubulin or MKK4.

Developing Next-Generation Antimitotic Agents with a Defined Tubulin Binding Profile

Researchers seeking to improve upon the antimitotic activity of historical compounds like NSC 181928 can use 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one as the foundational core. By introducing specific substituents at positions analogous to those on the known tubulin-binding analog, teams can conduct systematic SAR studies to decouple potency from toxicity. The available evidence on the class's essential 1,2-dihydro structure for activity [2] and the detailed binding mode of the related analog to the colchicine site [3] provide a rational basis for this design, making this the correct starting material for patentable, novel antimitotic structures.

Use as a Key Intermediate in Process Chemistry for Scale-Up and Crystallization Optimization

Its predicted boiling point of 461.3±40.0 °C and density of 1.270±0.06 g/cm³ differentiate it from other pyrido-pyrazine positional isomers, which have substantially different predicted thermal properties (e.g., 2-phenyl isomer: BP 399.3°C, density 1.342 g/cm³). In a process chemistry setting, these different physical properties dictate distinct purification strategies (e.g., distillation vs. recrystallization conditions). Procuring the correct isomer ensures the developed process is relevant to the final target molecule, avoiding costly re-validation of purification protocols that would be necessary if a different isomer was used as a 'model substrate' during route scouting.

Quote Request

Request a Quote for 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.